[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde

Drug-likeness Chiral building blocks Physicochemical profiling

[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde (CAS 917613-23-1) is an enantiopure spirocyclic aldehyde belonging to the 1,4-dioxaspiro[4.5]decane class, characterized by a (2S)-configured chiral center, a 3-oxo carbonyl, and a free acetaldehyde side chain. With a molecular formula of C10H14O4, a molecular weight of 198.22 g/mol, a calculated XLogP of 1, and a topological polar surface area (TPSA) of 52.6 Ų, this compound occupies a distinct physicochemical space among chiral aldehyde building blocks.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 917613-23-1
Cat. No. B12606117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde
CAS917613-23-1
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OC(C(=O)O2)CC=O
InChIInChI=1S/C10H14O4/c11-7-4-8-9(12)14-10(13-8)5-2-1-3-6-10/h7-8H,1-6H2/t8-/m0/s1
InChIKeyRRUHESYIEAZOPW-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde (CAS 917613-23-1): Chiral Spirocyclic Aldehyde for Asymmetric Synthesis Procurement


[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde (CAS 917613-23-1) is an enantiopure spirocyclic aldehyde belonging to the 1,4-dioxaspiro[4.5]decane class, characterized by a (2S)-configured chiral center, a 3-oxo carbonyl, and a free acetaldehyde side chain [1]. With a molecular formula of C10H14O4, a molecular weight of 198.22 g/mol, a calculated XLogP of 1, and a topological polar surface area (TPSA) of 52.6 Ų, this compound occupies a distinct physicochemical space among chiral aldehyde building blocks [1]. It is primarily utilized as a chiral synthon in asymmetric synthesis, where the rigid spirocyclic framework and dual carbonyl functionality provide differentiated reactivity compared to simpler protected glyceraldehyde derivatives [2].

Why Generic Chiral Aldehydes Cannot Replace [(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde (CAS 917613-23-1) in Stereoselective Synthesis


In-class chiral aldehydes such as (R)- or (S)-2,3-O-cyclohexylideneglyceraldehyde (CAS 78008-36-3 / 78008-37-4) and 2,3-O-isopropylidene-D-glyceraldehyde (CAS 15186-48-8) share the general protected α-hydroxyaldehyde motif but lack the 3-oxo carbonyl present in the target compound [1]. This additional carbonyl doubles the hydrogen-bond acceptor count (4 vs. 3) and increases TPSA by approximately 48% (52.6 vs. ~35.5 Ų), which materially alters both reactivity and physicochemical properties relevant to drug design [1]. The carboxylic acid analog (CAS 153011-57-5) lacks the electrophilic aldehyde terminus, precluding Wittig, reductive amination, and aldol-based transformations that are central to the target compound's synthetic utility . Furthermore, the (2S) configuration provides the opposite enantiomeric series relative to the more widely available (R)-glyceraldehyde derivatives, which is critical when accessing (S)-configured downstream targets without resorting to substrate-controlled inversion strategies [2]. Simple substitution with a non-oxo or carboxylic acid analog therefore results in either loss of key reactivity, altered stereochemical outcome, or suboptimal physicochemical properties.

Quantitative Differentiation Evidence for [(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde (CAS 917613-23-1) Versus Analogs


Enhanced Hydrogen Bond Acceptor Capacity Relative to Non-Oxo Cyclohexylidene Glyceraldehyde

The target compound contains a 3-oxo carbonyl in addition to the aldehyde and dioxaspiro oxygens, yielding a total of 4 hydrogen bond acceptor (HBA) sites compared to 3 HBA for (R)-1,4-dioxaspiro[4.5]decane-2-carboxaldehyde (CAS 78008-36-3), which lacks the 3-oxo group [1]. This 33% increase in HBA count is accompanied by a higher topological polar surface area (TPSA) of 52.6 Ų versus approximately 35.5 Ų for the non-oxo analog, reflecting greater polarity and potential for specific polar interactions in biological or catalytic contexts [1].

Drug-likeness Chiral building blocks Physicochemical profiling

Aldehyde Versus Carboxylic Acid Functional Group: Differentiated Reactivity for C–C Bond Formation

The target compound bears a free aldehyde group (SMILES: O1[C@@H](CC=O)C(=O)OC21CCCCC2), whereas the closest structural analog (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)acetic acid (CAS 153011-57-5) terminates in a carboxylic acid [1]. The aldehyde enables nucleophilic addition, Wittig olefination, reductive amination, and aldol condensation reactions that are not accessible with the carboxylic acid group at the chain terminus . The target compound's computed XLogP of 1.0 and the absence of hydrogen bond donors (HBD = 0) further distinguish it from the acid analog, which has an estimated XLogP of approximately 0.5 and one HBD from the carboxyl proton [1].

Asymmetric synthesis C–C bond formation Chiral aldehyde reactivity

(2S) Configuration Provides the Enantiomeric Complement to Predominantly (R)-Available Glyceraldehyde Derivatives

The target compound possesses the (2S) absolute configuration, as confirmed by the InChI stereodescriptor '/t8-/m0/s1' [1]. The most widely commercialized spirocyclic glyceraldehyde building block, (R)-1,4-dioxaspiro[4.5]decane-2-carboxaldehyde (CAS 78008-36-3), is the (R)-enantiomer [2]. This enantiomeric divergence is critical: direct procurement of the (2S)-configured aldehyde eliminates the need for stereo-inversion strategies when the target molecule requires (S)-absolute configuration at the corresponding stereocenter . Racemic 2,3-O-cyclohexylidene-D,L-glyceraldehyde (CAS 92822-62-3) is also available but lacks enantiopurity, requiring chiral separation or asymmetric induction .

Enantiomeric complement Chiral pool synthesis Stereochemical sourcing

Conformational Rigidity of the Spirocyclic Scaffold Relative to Acyclic Protected Glyceraldehydes

The 1,4-dioxaspiro[4.5]decane scaffold locks the cyclohexylidene protecting group into a chair conformation, as demonstrated by single-crystal X-ray analysis of the closely related (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid [1]. This conformational rigidity is absent in acyclic protected glyceraldehydes such as 2,3-O-dibenzyl-D-glyceraldehyde, which possess greater rotational freedom around the C–O bonds (≥4 rotatable bonds vs. 2 in the target compound) [2][3]. The restricted conformational space of the spirocyclic system is expected to enhance facial selectivity in nucleophilic additions to the aldehyde carbonyl by limiting the accessible conformations of the proximate chiral environment [1].

Conformational restriction Stereoselective synthesis Spirocyclic scaffold

Highest-Value Application Scenarios for [(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde (CAS 917613-23-1) Procurement


Synthesis of (S)-Configured α-Hydroxyalkanoic Acid Intermediates Requiring Aldehyde Electrophilicity

The target compound serves as a direct precursor for the asymmetric synthesis of (S)-configured α-hydroxyalkanoic acids, where the (2S) stereochemistry is preserved throughout the synthetic sequence [1]. The free aldehyde group permits direct homologation via Wittig or aldol chemistry without protective group manipulation, a distinct advantage over the carboxylic acid analog (CAS 153011-57-5) which requires prior reduction to the aldehyde oxidation state [2]. This scenario applies to medicinal chemistry programs synthesizing chiral α-hydroxy acid pharmacophores, such as angiotensin-converting enzyme (ACE) inhibitor precursors or hydroxyethylene isostere building blocks [1].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring sp³-Rich, Conformationally Restricted Aldehyde Synthons

With a fraction of sp³-hybridized carbons (Fsp³) of 0.8, a TPSA of 52.6 Ų, and only 2 rotatable bonds, the target compound aligns with modern fragment-based drug discovery (FBDD) principles that favor three-dimensional, conformationally restricted scaffolds over flat aromatic systems [1][2]. The dual carbonyl functionality enables orthogonal derivatization at both the aldehyde and lactone-like 3-oxo positions, generating diverse fragment libraries. The reduced TPSA relative to the carboxylic acid analog (52.6 vs. ≈72.8 Ų) predicts better passive membrane permeability, a critical parameter for fragment hit progression [1].

Total Synthesis of Natural Products Requiring (S)-Configured Spirocyclic Aldehyde Intermediates

The target compound is derived from D-mannitol, a chiral pool starting material, establishing the (2S) configuration via a well-characterized synthetic route [1]. This contrasts with the predominantly (R)-configured cyclohexylidene glyceraldehydes that derive from L-ascorbic acid or D-mannitol diacetonide cleavage [2]. Total synthesis campaigns targeting spiroketal-containing natural products where the key aldehyde chiral center must match the (S)-series, such as certain insect pheromones (e.g., (5S,7S)-conophthorin analogs) or simplified milbemycin/avermectin northern hemisphere intermediates, directly benefit from procurement of the pre-configured (2S)-aldehyde [3].

Methodology Development for Stereoselective Nucleophilic Additions to α-Oxo Aldehydes

The unique juxtaposition of an aldehyde and a 3-oxo carbonyl within a conformationally restricted spirocyclic scaffold provides a specialized substrate for developing and benchmarking new asymmetric methodologies [1]. The 3-oxo group can participate in chelation-controlled transition states with Lewis acid catalysts, offering a distinct mechanistic pathway compared to simple protected glyceraldehydes that lack this second carbonyl coordination site [2]. The X-ray crystal structure of the ethanoic acid analog confirms the chair conformation of the cyclohexane ring, enabling rational design of stereochemical models for predicting facial selectivity [1].

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